PPADS was first synthesized in the 1990s and has since been commercialized for laboratory use. It is classified as a purinergic antagonist, specifically targeting P2X and P2Y receptor subtypes. The compound is often utilized in research settings to explore the roles of purinergic signaling in physiological and pathological processes .
The synthesis of PPADS involves a multi-step chemical reaction. Initially, aniline 2,4-disulphonic acid is reacted with sodium salt of pyridoxal-5-phosphate. The resulting mixture is then precipitated using acetone, yielding the tetrasodium salt form of PPADS. This synthesis method has been noted for its straightforwardness but can be cumbersome due to the purification challenges associated with the final product .
Key steps in the synthesis include:
PPADS has a complex molecular structure characterized by its azobenzene linkage and multiple sulfonic acid groups. Its molecular formula is , with a molecular weight of approximately 599.3 g/mol.
[Na+].[Na+].[Na+].[Na+].CC1=C(O)C(C=O)=C(COP([O-])([O-])=O)C(\N=N\C2=C(C=C(C=C2)S([O-])(=O)=O)S([O-])(=O)=O)=N1
The structure is essential for its interaction with purinergic receptors, influencing its pharmacological properties .
PPADS primarily functions through competitive inhibition at P2X receptors. The compound binds to these receptors, preventing ATP from eliciting its physiological effects. The inhibitory concentration (IC50) values for various receptor interactions are as follows:
This profile indicates that PPADS effectively blocks multiple receptor subtypes, which is crucial for experimental applications in purinergic signaling research.
The mechanism of action of PPADS involves its binding to the extracellular domain of P2X receptors, where it obstructs ATP binding and subsequent receptor activation. This inhibition leads to a reduction in calcium influx and other downstream signaling events typically triggered by ATP.
In experimental models, PPADS has been shown to delay calcium responses in cortical slices subjected to hypoosmotic stress, highlighting its role as an antagonist in purinergic signaling pathways .
PPADS exhibits several notable physical and chemical properties:
The presence of multiple sulfonic acid groups contributes to its high solubility and ionic nature, which are critical for its biological activity.
PPADS is widely used in scientific research focused on purinergic signaling pathways. Its applications include:
PPADS tetrasodium (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid tetrasodium salt) is characterized as a non-selective P2 purinergic antagonist with distinct preferences for specific receptor subtypes. It exhibits high nanomolar affinity for P2X1 (IC₅₀ = 68 nM) and P2X3 (IC₅₀ = 214 nM) receptors, while demonstrating significantly lower efficacy at P2Y receptor subtypes such as P2Y₂-like (IC₅₀ ≈ 0.9 mM) and P2Y₄ (IC₅₀ ≈ 15 mM) [4]. This subtype selectivity is further evidenced by its negligible interaction with alpha₁-adrenoceptors, muscarinic M₂/M₃ receptors, histamine H₁, and adenosine A₁ receptors, confirming its utility as a pharmacological tool for isolating P2-mediated responses [1].
Table 1: Receptor Selectivity Profile of PPADS Tetrasodium
Receptor Subtype | IC₅₀ Value | Type | Functional Effect |
---|---|---|---|
P2X1 | 68 nM | Ionotropic | High-affinity blockade |
P2X3 | 214 nM | Ionotropic | High-affinity blockade |
P2X2 | ~1-2.6 μM | Ionotropic | Moderate blockade |
P2X5 | ~1-2.6 μM | Ionotropic | Moderate blockade |
P2X7 | Variable | Ionotropic | Confirmed inhibition [2] |
P2Y₂-like | ~900 μM | Metabotropic | Weak blockade |
P2Y₄ | ~15,000 μM | Metabotropic | Minimal blockade |
The molecular basis for this selectivity involves PPADS acting as an ATP analog, competing for nucleotide binding sites on P2X receptors through its phosphate and sulfonic acid moieties [4]. Notably, its isomer iso-PPADS (derived from aniline 2,5-disulphonic acid) exhibits enhanced potency at P2X receptors, highlighting the structural sensitivity of receptor antagonism [7].
PPADS exhibits differential potency between recombinant and native receptors due to tissue-specific microenvironmental factors. In recombinant systems, PPADS blocks P2X1, P2X2, P2X3, and P2X5 receptors with IC₅₀ values clustered in the 1–2.6 μM range [2]. However, in native tissue preparations, higher concentrations are often required:
This concentration gap is attributed to ectonucleotidase activity in native tissues, which degrades endogenous ATP and reduces receptor exposure. Supporting this, co-administration of the ectonucleotidase inhibitor ARL 67156 potentiates PPADS efficacy at lower doses [5]. Dose-response studies in ischemic pain models further demonstrate that intraplantar PPADS administration reduces mechanical allodynia in a linear concentration-dependent manner, with maximal effects achieved at 100 nmol/rat [9].
Table 2: Dose-Dependent Effects Across Experimental Systems
Experimental Model | Effective PPADS Range | Primary Readout |
---|---|---|
Recombinant P2X1-3 (in vitro) | 0.068–2.6 μM | Current inhibition [2] [4] |
Rabbit vas deferens (ex vivo) | 10–30 μM | Contraction blockade [1] |
Human lung fibroblast senescence | 50–100 μM | Senescence marker reduction [5] |
Rat anti-Thy1 glomerulonephritis (in vivo) | 15–60 mg/kg | Mesangial proliferation inhibition [8] |
Thrombus-induced ischemic pain (in vivo) | 10–100 nmol | Mechanical allodynia suppression [9] |
PPADS demonstrates markedly superior efficacy in blocking ionotropic P2X pathways compared to metabotropic P2Y signaling. In hypothalamic magnocellular neurosecretory neurons (MNNs), PPADS (10 μM) abolishes ATP-induced firing rate increases by inhibiting P2X-mediated depolarization. This effect coincides with disruption of functional excitatory coupling between P2 receptors and extrasynaptic NMDA receptors—a mechanism critical for osmosensory integration [3].
In contrast, PPADS exhibits variable inhibition of P2Y-mediated responses:
This differential arises from PPADS' mechanism of action: As a competitive antagonist at ATP binding sites, it preferentially targets fast-desensitizing ionotropic channels over G-protein-coupled P2Y receptors where nucleotide binding pockets exhibit distinct conformation dynamics. Consequently, PPADS is 50–100-fold more potent at recombinant P2X channels versus P2Y receptors [4] [7].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3